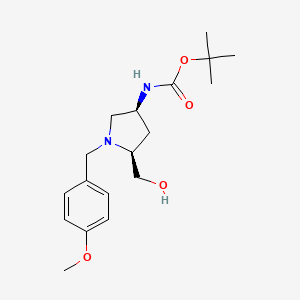
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxybenzyl moiety
Preparation Methods
The synthesis of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the hydroxyl group, followed by the formation of the pyrrolidine ring and subsequent introduction of the tert-butyl and methoxybenzyl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds, such as:
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-benzylpyrrolidin-3-yl)carbamate: This compound lacks the methoxy group, which may affect its reactivity and binding properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical and biological properties.
tert-Butyl((3R,5S)-5-(hydroxymethyl)-1-(4-nitrobenzyl)pyrrolidin-3-yl)carbamate: The nitro group introduces different electronic effects, potentially impacting the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)19-14-9-15(12-21)20(11-14)10-13-5-7-16(23-4)8-6-13/h5-8,14-15,21H,9-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1 |
InChI Key |
GRBZDIIXQNDOMU-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















